molecular formula C16H12FN7O B11125776 N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11125776
M. Wt: 337.31 g/mol
InChI Key: RTRHPWFCMIHLQK-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole ring, a tetrazole ring, and a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Tetrazole Ring: The tetrazole ring is often introduced via a cycloaddition reaction between an azide and a nitrile.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reactions: The final step involves coupling the benzimidazole and tetrazole moieties with the fluorinated benzamide under conditions that typically involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like dimethylformamide (DMF) (1).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides, while reduction could yield amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and biological activity.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.

    Material Science: Its unique properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with benzimidazole and tetrazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity through interactions with the target’s active site.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the fluorine atom.

    N-(1H-benzimidazol-2-ylmethyl)-5-chloro-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can significantly influence its chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12FN7O/c17-10-5-6-14(24-9-19-22-23-24)11(7-10)16(25)18-8-15-20-12-3-1-2-4-13(12)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21)

InChI Key

RTRHPWFCMIHLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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